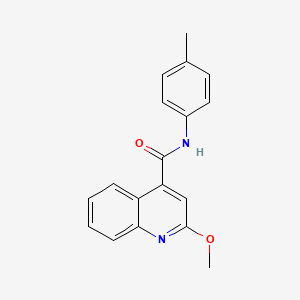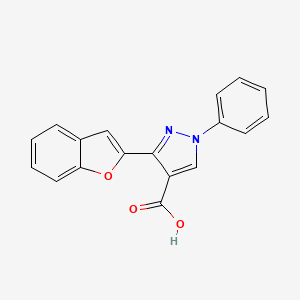
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic drug that has been extensively studied for its potential therapeutic effects. It is a selective agonist of liver X receptors (LXRs), a class of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and immune response.
Wirkmechanismus
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide acts as a selective agonist of liver X receptors (LXRs), which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and immune response. Upon binding to LXRs, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide induces conformational changes that allow the receptors to dimerize and bind to specific DNA sequences, leading to the upregulation of target genes. The main target genes of LXRs include ABCA1 and ABCG1, which are involved in the efflux of cholesterol from macrophages, and SREBP-1c, which is involved in the regulation of lipogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide are mainly related to its ability to activate LXRs. In animal models, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to increase the expression of ABCA1 and ABCG1, leading to the efflux of cholesterol from macrophages and the reduction of atherosclerotic plaques. 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has also been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high selectivity for LXRs, which allows for the specific activation of these receptors without affecting other nuclear receptors. This selectivity also reduces the risk of off-target effects and toxicity. Another advantage is its stability and solubility in various solvents, which makes it easy to handle and administer. However, one of the limitations of using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide is its relatively low potency, which requires high doses to achieve significant effects. This can lead to non-specific effects and toxicity at higher doses.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective agonists of LXRs that can achieve therapeutic effects at lower doses. Another direction is the investigation of the effects of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide in combination with other drugs or therapies, such as statins or immunotherapy, for the treatment of various diseases. Additionally, the role of LXRs in other physiological processes, such as neurodegeneration and aging, can be explored using 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide as a tool. Finally, the development of new methods for the synthesis and modification of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide can lead to the discovery of novel compounds with improved properties and therapeutic potential.
Synthesemethoden
The synthesis of 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the condensation of 4-methylphenylacetic acid with 2-methoxyaniline to form the corresponding amide. This amide is then subjected to a Friedel-Crafts acylation reaction with 2-chloroquinoline to obtain the final product, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide. The overall yield of this synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic effects in various diseases, including atherosclerosis, diabetes, and cancer. In atherosclerosis, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to reduce the formation of plaques in animal models by promoting reverse cholesterol transport and inhibiting inflammation. In diabetes, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels by regulating lipid metabolism and inflammation. In cancer, 2-methoxy-N-(4-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-18(21)15-11-17(22-2)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGJEAQJNMKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5818535.png)
![4-[(2,3-dimethoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5818543.png)
![N-benzyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5818546.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-[4-(diethylamino)benzylidene]butanohydrazide](/img/structure/B5818554.png)
![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)

![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-4-pyridinylglycinamide](/img/structure/B5818578.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)

